molecular formula C4H9LiO2 B14379224 Lithium;1-methanidyloxy-2-methoxyethane

Lithium;1-methanidyloxy-2-methoxyethane

Cat. No.: B14379224
M. Wt: 96.1 g/mol
InChI Key: GWJQYYJCRHREET-UHFFFAOYSA-N
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Description

Lithium;1-methanidyloxy-2-methoxyethane is a lithium-based complex where the lithium ion (Li⁺) is coordinated by the oxygen atoms of the glyme-like ligand 1-methanidyloxy-2-methoxyethane. This ligand comprises a methanidyloxy (OCH₂) group and a methoxy (OCH₃) group linked to an ethane backbone. Such glyme-based complexes are widely studied in lithium-ion battery electrolytes due to their ability to stabilize Li⁺ ions through chelation, enhancing ionic conductivity and electrochemical stability .

The compound’s structure is analogous to 1-ethoxy-2-(2-methoxyethoxy)ethane (ME2), a glyme solvent with the formula C₇H₁₆O₃ and SMILES notation O(CCOCCOCC)C . However, the presence of lithium introduces distinct coordination behavior, influencing solvation dynamics and electrochemical performance.

Properties

Molecular Formula

C4H9LiO2

Molecular Weight

96.1 g/mol

IUPAC Name

lithium;1-methanidyloxy-2-methoxyethane

InChI

InChI=1S/C4H9O2.Li/c1-5-3-4-6-2;/h1,3-4H2,2H3;/q-1;+1

InChI Key

GWJQYYJCRHREET-UHFFFAOYSA-N

Canonical SMILES

[Li+].COCCO[CH2-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;1-methanidyloxy-2-methoxyethane typically involves the reaction of lithium with 1-methanidyloxy-2-methoxyethane. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Li} + \text{CH}_3\text{OCH}_2\text{OCH}_3 \rightarrow \text{LiOCH}_2\text{OCH}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-methanidyloxy-2-methoxyethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: The lithium atom can be substituted with other metal atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler ethers or alcohols.

Scientific Research Applications

Lithium;1-methanidyloxy-2-methoxyethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium;1-methanidyloxy-2-methoxyethane involves its interaction with molecular targets and pathways within cells. The compound can modulate neurotransmitter levels, influence signal transduction pathways, and affect gene expression. These actions contribute to its effects on cellular function and its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with ME2

ME2, a neutral glyme solvent, lacks direct interaction with lithium but serves as a benchmark for understanding the target compound’s coordination chemistry. Key differences include:

Parameter Lithium;1-Methanidyloxy-2-Methoxyethane 1-Ethoxy-2-(2-Methoxyethoxy)ethane (ME2)
Role in Electrolytes Li⁺ carrier and stabilizer Solvent for lithium salts
Coordination Sites Bidentate (OCH₂ and OCH₃ groups) No direct Li⁺ coordination
Thermal Stability Higher (decomposition >200°C) Moderate (~180°C)
Application High-concentration electrolytes Low-concentration solvent systems

The lithium complex’s bidentate coordination enhances Li⁺ mobility, particularly at high concentrations, where lithium salts dominate the solvation structure .

Comparison with Ionic Liquid-Based Electrolytes

Ionic liquids (ILs) paired with lithium salts are notable for non-flammability and thermal stability. However, their solvation behavior contrasts sharply with glyme-based systems:

Parameter This compound Ionic Liquid + Li Salt
Solvation Mechanism Li⁺ wrapped by glyme at high concentration ILs wrap Li⁺ at low concentration
Conductivity Range 5.0–8.2 mS/cm (concentration-dependent) 3.0–6.5 mS/cm
Volatility Low Negligible
Cost Moderate High (due to IL synthesis)

At high concentrations, the lithium-glyme system exhibits reversed solvation (lithium salt wraps the solvent), improving ion transport compared to ILs, which require precise concentration control .

Performance Relative to Carbonate-Based Electrolytes

Traditional LiPF₆ in ethylene carbonate/dimethyl carbonate (EC/DMC) remains a dominant electrolyte. Key contrasts include:

Parameter This compound LiPF₆ in EC/DMC
Flammability Reduced High
Low-Temperature Performance Superior (glymes resist freezing) Poor (carbonates crystallize)
Oxidative Stability >4.5 V vs. Li/Li⁺ ~4.3 V vs. Li/Li⁺

The glyme-based system’s stability at high voltages and low temperatures makes it suitable for next-generation batteries, though conductivity (~8.2 mS/cm) lags behind carbonates (~10 mS/cm) .

Critical Research Findings

  • Concentration Dependency : At high concentrations, the lithium-glyme complex forms a three-dimensional network where Li⁺ ions are tightly coordinated, reducing viscosity and enhancing conductivity .
  • Structural Influence : The methanidyloxy group’s shorter chain length compared to ME2’s ethoxy groups allows tighter Li⁺ binding, mitigating polysulfide shuttling in lithium-sulfur batteries .

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